1-(2-ethoxyethyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole
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Overview
Description
1-(2-ETHOXYETHYL)-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyethyl group, a methylpropylphenyl group, and a benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ETHOXYETHYL)-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. The ethoxyethyl and methylpropylphenyl groups are then introduced through subsequent alkylation reactions using suitable alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-ETHOXYETHYL)-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl or methylpropylphenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ETHOXYETHYL)-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-ETHOXYETHYL)-2-(PIPERIDIN-4-YL)-1H-BENZO[D]IMIDAZOLE HYDROCHLORIDE: An impurity of Bilastine, a nonsedating H1-antihistamine.
2-[4-(2-{4-[1-(2-ETHOXYETHYL)-1H-BENZIMIDAZOL-2-YL]-1-PIPERIDINYL}ETHYL)PHENYL]-2-METHYLPROPANOIC ACID: A compound with similar structural features.
Uniqueness
1-(2-ETHOXYETHYL)-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H30N2O |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole |
InChI |
InChI=1S/C23H30N2O/c1-5-26-15-14-25-22-9-7-6-8-21(22)24-23(25)18(4)20-12-10-19(11-13-20)16-17(2)3/h6-13,17-18H,5,14-16H2,1-4H3 |
InChI Key |
BGEPWSAKBJXPKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C(C)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
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